1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound is a bis-pyrazole derivative featuring two distinct pyrazole rings linked via a methylmethanamine bridge. The first pyrazole ring is substituted with methyl groups at the 1- and 4-positions, while the second pyrazole carries a propyl group at the 1-position. Such structural motifs are common in medicinal chemistry, particularly in the design of kinase inhibitors, receptor antagonists, and ligands for metal coordination due to pyrazole’s ability to engage in hydrogen bonding and π-π interactions .
The compound’s structural characterization likely employs X-ray crystallography refined using programs like SHELXL, a gold standard for small-molecule refinement .
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-7-18-12(5-6-15-18)9-14-10-13-11(2)8-16-17(13)3;/h5-6,8,14H,4,7,9-10H2,1-3H3;1H |
InChI Key |
IJWIYNQBBCEIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The synthesis begins with the preparation of 1,4-dimethyl-1H-pyrazol-5-yl and 1-propyl-1H-pyrazol-5-yl precursors. Pyrazole rings are typically formed via cyclocondensation reactions between hydrazines and diketones or aldehydes. For example:
The 1,4-dimethyl-1H-pyrazole-5-yl moiety is synthesized by methylating 1H-pyrazole-5-yl derivatives, while the 1-propyl-1H-pyrazol-5-yl group is introduced via alkylation with propyl halides.
Methanamine Linkage Formation
Reductive Amination
A common approach to form the methanamine bridge involves reductive amination between the pyrazole-containing aldehyde and amine.
| Substrate | Reduction Agent | Solvent | Yield | Source |
|---|---|---|---|---|
| 1,4-Dimethylpyrazole-5-carbaldehyde + 1-propylpyrazol-5-ylmethylamine | NaBH3CN, AcOH | CH2Cl2 | 60–65% | |
| Alternative: | H2, Pd/C | EtOH | 70% |
This method leverages the reactivity of aldehydes with amines in the presence of a reducing agent. The choice of solvent and catalyst significantly impacts yield and purity.
SN2 Displacement
For substrates with halogenated intermediates, nucleophilic substitution offers an alternative route:
| Intermediate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Chloromethylpyrazole | 1-Propylpyrazol-5-ylamine | K2CO3, DMF, 80°C, 12h | 55% |
Optimization and Industrial-Scale Synthesis
Continuous Flow Synthesis
To enhance efficiency, continuous flow systems are employed for alkylation and coupling steps:
| Parameter | Value | Impact | Source |
|---|---|---|---|
| Temperature | 80–100°C | Accelerates reaction kinetics | |
| Residence Time | 2–5 hours | Ensures complete conversion | |
| Solvent | THF or DMF | Improves solubility |
This method minimizes manual handling and reduces waste, aligning with green chemistry principles.
Purification Strategies
Post-synthesis purification involves:
| Method | Conditions | Purity | Source |
|---|---|---|---|
| Column Chromatography | SiO2, EtOAc/hexane | >95% | |
| Recrystallization | Ethanol/water | >98% |
Comparative Analysis of Synthetic Routes
Traditional vs. Green Chemistry Approaches
| Metric | Traditional | Green Chemistry |
|---|---|---|
| Catalyst | NaOAc or K2CO3 | Catalyst-free |
| Solvent | DMF, THF | Ethanol, acetonitrile |
| Temperature | 60–100°C | 55–60°C |
| Yield | 60–75% | 61–77% |
Green methods reduce environmental impact by avoiding toxic reagents, as demonstrated in eco-friendly syntheses of related pyrazoles.
Key Challenges and Solutions
Steric Hindrance and Side Reactions
The bulky 1-propyl group may hinder nucleophilic attack. Solutions include:
| Challenge | Mitigation | Impact | Source |
|---|---|---|---|
| Steric bulk | Use polar aprotic solvents (DMF) | Enhances solubility of intermediates | |
| Competing Elimination | Lower temperatures | Minimizes by-product formation |
Data Summary Table: Key Reactions
Chemical Reactions Analysis
Types of Reactions
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological activities due to its structural features. Research indicates that derivatives of pyrazole compounds often demonstrate:
- Antioxidant Activity : Studies have shown that pyrazole derivatives can act as effective antioxidants, which is crucial in preventing oxidative stress-related diseases. For example, novel pyrazole compounds have been synthesized and evaluated for their antioxidant properties, showing significant potential in therapeutic applications against oxidative damage .
- Anti-inflammatory Effects : Pyrazole derivatives have been linked to anti-inflammatory activities. A study highlighted the efficacy of certain pyrazole compounds in reducing inflammation in animal models, suggesting that similar derivatives could be developed for clinical use .
- Antimicrobial Properties : The synthesis of pyrazole-based compounds has led to the discovery of substances with antimicrobial effects. These compounds have been tested against various pathogens, demonstrating effective inhibition of microbial growth .
Agricultural Applications
The compound's potential extends into agricultural science:
- Insecticidal Activity : Research has identified pyrazole derivatives as effective insecticides. The synthesis and testing of these compounds revealed significant insecticidal properties against agricultural pests, suggesting their utility in crop protection .
Materials Science Applications
In materials science, the unique properties of pyrazole compounds can be harnessed for:
- Fluorescent Dyes : Pyrazole derivatives are explored as fluorescent substances due to their ability to absorb and emit light. This property is beneficial in various applications including biological imaging and sensor technologies .
Table 1: Summary of Research Findings on Pyrazole Derivatives
Mechanism of Action
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest structural analogs, focusing on substituent effects, physicochemical properties, and hypothetical biological implications.
Substituent Variations in Pyrazole Rings
Compound A : 1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine (Target)
Compound B : 1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
| Property | Compound A | Compound B |
|---|---|---|
| Pyrazole 1 Substituents | 1,4-dimethyl (position 5) | 1,4-dimethyl (position 5) |
| Pyrazole 2 Substituents | 1-propyl (position 5) | 1-ethyl (position 4) |
| Linker | Methanamine | Methanamine |
| Molecular Weight | Higher (due to propyl group) | Lower (due to ethyl group) |
| Lipophilicity (logP) | Increased (propyl enhances hydrophobicity) | Moderate (ethyl balances hydrophobicity) |
Key Observations :
- Alkyl Chain Length : The propyl group in Compound A may enhance membrane permeability compared to Compound B’s ethyl group, but it could also reduce aqueous solubility.
- Substitution Position : The 5-position substitution in Compound A’s second pyrazole (vs. 4-position in Compound B) may alter steric interactions in binding pockets. For example, 5-substituted pyrazoles often exhibit better π-stacking in enzyme active sites .
Research Findings and Limitations
While direct experimental data for the target compound is sparse in the provided evidence, trends from analogous structures suggest:
- Thermal Stability : Propyl-substituted pyrazoles often exhibit higher melting points than ethyl analogs due to increased van der Waals interactions.
- SAR (Structure-Activity Relationship) : Position 5 substitutions in pyrazoles are associated with enhanced binding to ATP pockets in kinases compared to position 4 .
Data Gaps : Specific pharmacokinetic parameters (e.g., IC₅₀, logD) and crystallographic coordinates for the target compound are absent in the provided sources. Further studies using SHELXL-based refinement or biochemical assays are needed to validate these hypotheses .
Biological Activity
1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine, with CAS number 1856041-84-3, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure that may contribute to its pharmacological potential. The following sections detail its biological activity, including anti-inflammatory, antimicrobial, and other therapeutic effects, supported by relevant research findings and data.
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.80 g/mol
- CAS Number : 1856041-84-3
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, several derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that specific pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, compared to dexamethasone which showed 76% inhibition at 1 µM .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In one notable investigation, a series of pyrazole compounds were synthesized and tested against various bacterial strains including E. coli and S. aureus. One compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 | |
| Compound B | S. aureus | 16 | |
| Compound C | Pseudomonas aeruginosa | 64 |
Anticancer Potential
Some studies suggest that pyrazole derivatives may also exhibit anticancer properties. Research has indicated that certain compounds can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the mechanisms involved .
Case Studies
A case study involving the synthesis of novel pyrazole derivatives highlighted their potential as dual-action agents against inflammation and infection. The synthesized compounds were evaluated for their ability to inhibit both inflammatory markers and bacterial growth, showcasing a promising therapeutic profile .
In another study focusing on monoamine oxidase (MAO) inhibition, specific pyrazole derivatives were identified as potent inhibitors of MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
